5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one
Overview
Description
5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Cyclization: The reaction involves cyclization of the starting materials under acidic or basic conditions to form the pyrimidine ring.
Substitution: Subsequent substitution reactions introduce the ethyl and methyl groups at the desired positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Mechanism of Action
The mechanism of action of 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinopyrimidine: Similar structure but lacks the ethyl and methyl groups.
6-methylpyrimidin-4(3H)-one: Similar structure but lacks the hydrazino and ethyl groups.
5-ethyl-2-methylpyrimidin-4(3H)-one: Similar structure but lacks the hydrazino group.
Uniqueness
5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one is unique due to the presence of both the hydrazino group and the specific substitution pattern on the pyrimidine ring. This combination of functional groups and structural features may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-2-hydrazinyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4(2)9-7(11-8)10-6(5)12/h3,8H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGLLVCLXASKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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